molecular formula C14H10F4N2O2S B284301 Methyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate

Methyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate

Cat. No. B284301
M. Wt: 346.3 g/mol
InChI Key: ZYXANXJZJJKCSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate, also known as MPTA, is a chemical compound that has gained significant interest in the scientific community due to its potential use in various applications. MPTA is a member of the pyrimidine family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of Methyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate is not fully understood. However, studies have shown that Methyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate inhibits the activity of the enzyme dihydrofolate reductase (DHFR). DHFR is an important enzyme that is involved in folate metabolism, which is essential for DNA synthesis and cell division. Inhibition of DHFR by Methyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate leads to the depletion of intracellular folate levels, which ultimately results in the inhibition of DNA synthesis and cell division.
Biochemical and Physiological Effects
Methyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate has been shown to have several biochemical and physiological effects. Studies have shown that Methyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate can induce oxidative stress in cancer cells, which leads to the activation of various signaling pathways that ultimately result in cell death. Methyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate has also been shown to inhibit the migration and invasion of cancer cells, which makes it a potential candidate for the treatment of metastatic cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate in lab experiments is its potent anti-tumor activity. Methyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate has been shown to be effective against various types of cancer cells, which makes it a potential candidate for cancer treatment. Another advantage of using Methyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate is its relatively simple synthesis method, which makes it easy to produce in large quantities.
One of the limitations of using Methyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate in lab experiments is its relatively low solubility in water, which makes it difficult to administer in vivo. Another limitation of using Methyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate is its potential toxicity, which requires careful dosage and administration.

Future Directions

There are several future directions for the research on Methyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate. One direction is to further investigate the mechanism of action of Methyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate and its interaction with DHFR. Another direction is to explore the potential use of Methyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate in combination with other anti-cancer drugs to enhance its efficacy. Additionally, further studies are needed to evaluate the safety and toxicity of Methyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate in vivo. Finally, the development of more efficient synthesis methods for Methyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate could facilitate its use in larger-scale experiments.

Synthesis Methods

The synthesis of Methyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate involves the reaction between 4-fluoro-2-nitrobenzene and 2,6-dichloropyrimidine in the presence of potassium carbonate. The resulting intermediate is then reacted with 2-mercaptoacetic acid to yield Methyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate. The overall yield of the synthesis process is around 50%.

Scientific Research Applications

Methyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of Methyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate is in the field of cancer research. Studies have shown that Methyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate has potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Methyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for cancer treatment.

properties

Molecular Formula

C14H10F4N2O2S

Molecular Weight

346.3 g/mol

IUPAC Name

methyl 2-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetate

InChI

InChI=1S/C14H10F4N2O2S/c1-22-12(21)7-23-13-19-10(6-11(20-13)14(16,17)18)8-2-4-9(15)5-3-8/h2-6H,7H2,1H3

InChI Key

ZYXANXJZJJKCSZ-UHFFFAOYSA-N

SMILES

COC(=O)CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)F

Canonical SMILES

COC(=O)CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)F

Origin of Product

United States

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